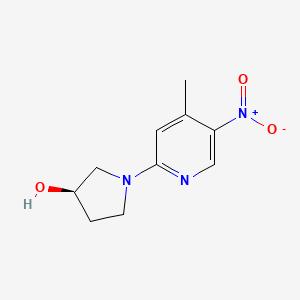
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CPP-115 and has been found to have a modulating effect on the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is involved in the metabolism of the inhibitory neurotransmitter GABA.
作用機序
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide works by inhibiting the activity of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, which is responsible for the breakdown of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain. By inhibiting N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide increases the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have a calming effect and reduce anxiety. Additionally, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been found to have a modulating effect on the activity of the N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-A receptor, which is the primary target of benzodiazepines.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have a calming effect and reduce anxiety. Additionally, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been found to have a modulating effect on the activity of the N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-A receptor, which is the primary target of benzodiazepines. This can lead to increased sedation and muscle relaxation.
実験室実験の利点と制限
One of the advantages of using N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in lab experiments is its specificity for N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT. This allows researchers to study the effects of inhibiting N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT on the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain and the subsequent physiological and behavioral effects. However, one of the limitations of using N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in lab experiments is its potential toxicity. High doses of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide have been found to cause liver damage in animal studies.
将来の方向性
There are a number of future directions for the study of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide. One area of research is the development of more selective and potent inhibitors of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT. This would allow for more targeted and effective treatments for neurological and psychiatric disorders. Additionally, there is potential for the use of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the treatment of drug addiction. Studies have shown that N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide can reduce the rewarding effects of drugs such as cocaine and alcohol, and may be useful in the treatment of addiction. Finally, there is potential for the use of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the treatment of epilepsy. Studies have shown that N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide can increase the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have an anticonvulsant effect.
合成法
The synthesis of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide involves the reaction of 3-hydroxy-3-methylpyrrolidine with cyclopropylmethylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography.
科学的研究の応用
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been found to have a modulating effect on the activity of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, which is involved in the metabolism of the inhibitory neurotransmitter N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide. By inhibiting N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide-AT, N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide increases the levels of N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide in the brain, which can have a calming effect and reduce anxiety.
特性
IUPAC Name |
N-(cyclopropylmethyl)-2-(3-hydroxy-3-methylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(15)4-5-13(8-11)7-10(14)12-6-9-2-3-9/h9,15H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJFUOOKMDJNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC(=O)NCC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)

![1-{[(tert-butoxy)carbonyl]amino}-6-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B6629122.png)
![3-Methyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B6629129.png)
![5-chloro-N-[(1-methylpyrrolidin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629150.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol](/img/structure/B6629157.png)
![3-Methyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B6629165.png)

![2-cyclopropyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6629186.png)
![1-[(2-Chloroquinolin-3-yl)methyl]-3-methylpyrrolidin-3-ol](/img/structure/B6629188.png)
![N-(6-chloropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629204.png)


